molecular formula C2H6O2S B14282957 1-Sulfanylethane-1,2-diol CAS No. 123786-30-1

1-Sulfanylethane-1,2-diol

Cat. No.: B14282957
CAS No.: 123786-30-1
M. Wt: 94.14 g/mol
InChI Key: IMCDMHGUWUJTTD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Sulfanylethane-1,2-diol can be synthesized through several methods:

    Reduction of Diketones: One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Dihydroxylation of Alkenes: Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

1-Sulfanylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound into simpler thiols or alcohols.

    Substitution: The hydroxyl and sulfhydryl groups can participate in substitution reactions, forming ethers, esters, or thioethers.

Mechanism of Action

The mechanism of action of 1-Sulfanylethane-1,2-diol involves its ability to donate hydrogen atoms from its hydroxyl and sulfhydryl groups. This property makes it an effective reducing agent and antioxidant. The compound can interact with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage .

Properties

CAS No.

123786-30-1

Molecular Formula

C2H6O2S

Molecular Weight

94.14 g/mol

IUPAC Name

1-sulfanylethane-1,2-diol

InChI

InChI=1S/C2H6O2S/c3-1-2(4)5/h2-5H,1H2

InChI Key

IMCDMHGUWUJTTD-UHFFFAOYSA-N

Canonical SMILES

C(C(O)S)O

Origin of Product

United States

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